Introduction: Strategic Importance of the Indazole Scaffold in Drug Discovery
Introduction: Strategic Importance of the Indazole Scaffold in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-1-(4-fluorophenyl)-1H-indazole
The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, provides a rigid and versatile scaffold for interacting with various biological targets. Compounds incorporating this moiety have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV effects.[1]
This guide focuses on a specific, strategically substituted derivative: 4-Amino-1-(4-fluorophenyl)-1H-indazole . The deliberate placement of its functional groups is key to its potential utility:
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The 1-(4-fluorophenyl) Moiety: Substitution at the N1 position with an aryl group is a common strategy to explore interactions with specific binding pockets in enzymes like kinases. The 4-fluoro substituent is particularly significant; it can enhance metabolic stability by blocking potential sites of oxidation and modulate electronic properties, which can improve binding affinity and oral bioavailability.[3][4]
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The 4-Amino Group: The introduction of an amino group at the C4 position provides a critical hydrogen bond donor and acceptor, enabling strong, directional interactions with protein residues. Furthermore, as a basic center, it allows for salt formation, which can be leveraged to significantly improve aqueous solubility and formulation characteristics.[3]
Given the scarcity of publicly available experimental data for this specific molecule, this guide adopts a predictive and methodological approach. It provides a reasoned analysis of the expected physicochemical properties based on its structural components and established chemical principles. Crucially, it offers detailed, field-proven experimental protocols to enable researchers to empirically determine these properties, ensuring a self-validating system for characterization.
Predicted Core Physicochemical Properties
The following table summarizes the predicted properties of 4-Amino-1-(4-fluorophenyl)-1H-indazole. These predictions are derived from its chemical structure and data from analogous compounds. Experimental verification using the protocols outlined in this guide is essential for any research or development program.
| Property | Predicted Value / Characteristic | Rationale and Significance |
| Molecular Formula | C₁₃H₁₀FN₃ | Derived from the chemical structure. |
| Molecular Weight | 227.24 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |
| Appearance | White to off-white or tan solid | Based on the typical appearance of related aminoindazole derivatives.[5][6] |
| Aqueous Solubility | Low at neutral pH; increases significantly in acidic conditions (pH < 4). | The aromatic core confers low intrinsic solubility. The basic 4-amino group (predicted pKa ~3-5) will be protonated at low pH, forming a soluble salt.[3] This pH-dependent solubility is critical for oral drug absorption. |
| Organic Solubility | Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | Common for heterocyclic compounds used in screening and synthesis.[7] |
| Lipophilicity (LogP/LogD) | Predicted LogP ~2.0-3.0 | The fluorophenyl group significantly increases lipophilicity, while the amino group provides a hydrophilic counterpoint. This balance is crucial for membrane permeability. |
| Acidity/Basicity (pKa) | Predicted pKa₁ ~3-5 (for the conjugate acid of the 4-amino group); Predicted pKa₂ > 13 (indazole NH proton) | The 4-amino group is the primary basic center. The indazole ring nitrogen is very weakly acidic.[7] Understanding the pKa is vital for predicting solubility, absorption, and salt formation strategies. |
| Chemical Stability | Potential susceptibility to oxidation and photodegradation. | The aromatic amino group is a known site for oxidative degradation. Aromatic heterocyclic systems can be sensitive to UV light.[3] Forced degradation studies are necessary to identify liabilities. |
Experimental Characterization: Protocols and Methodologies
The following section provides step-by-step protocols for the empirical determination of the key physicochemical properties. These methods are standard in the pharmaceutical industry and provide a robust framework for compound characterization.
Identity and Purity Determination
Prior to any other characterization, the identity and purity of the compound must be unequivocally established.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Rationale: HPLC is the gold standard for assessing the purity of a drug substance by separating the main component from any impurities.
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Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.
-
Analysis: Inject 5-10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is typically required for further studies.
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B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
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Rationale: LC-MS confirms the molecular weight of the compound, providing definitive evidence of its identity.
-
Methodology:
-
Utilize the same HPLC method as described above.
-
Divert the column effluent to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
-
Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
-
Analysis: Look for the protonated molecular ion [M+H]⁺. For 4-Amino-1-(4-fluorophenyl)-1H-indazole, this should appear at m/z 228.24.
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C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Rationale: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the placement of substituents.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[8]
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Features (in DMSO-d₆):
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Aromatic protons on the indazole and fluorophenyl rings will appear between ~7.0-8.5 ppm.[9]
-
The protons on the fluorophenyl ring will show characteristic coupling to the fluorine atom.
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The amino (NH₂) protons will likely appear as a broad singlet.
-
-
Expected ¹⁹F NMR Features: A single resonance, its chemical shift characteristic of a 4-fluorophenyl group.
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Thermodynamic Aqueous Solubility Determination
This protocol determines the equilibrium solubility of the compound, a critical parameter for predicting oral absorption.[10]
Lipophilicity (LogD) Determination
LogD (the distribution coefficient at a specific pH) is a better predictor of drug-like properties than LogP for ionizable compounds.
-
Rationale: This protocol measures the partitioning of the compound between an aqueous and an organic phase, modeling its ability to cross biological membranes.
-
Methodology (Shake-Flask Method):
-
Phase Preparation: Prepare a pH 7.4 phosphate buffer (aqueous phase) and n-octanol (organic phase). Presaturate each phase by shaking them together for 24 hours and then separating.
-
Sample Preparation: Prepare a stock solution of the compound in the presaturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the presaturated buffer.
-
Equilibration: Shake the mixture vigorously for 1-3 hours to allow for partitioning.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.
-
Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
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Chemical Stability Assessment (Forced Degradation)
This study identifies potential degradation pathways and highlights liabilities under stress conditions.[3]
Conclusion
4-Amino-1-(4-fluorophenyl)-1H-indazole is a compound of significant interest for drug discovery, combining the privileged indazole scaffold with strategic amino and fluorophenyl substitutions. While specific experimental data is not widely published, its physicochemical properties can be rationally predicted based on its structure. This guide provides the essential theoretical framework and, more importantly, the detailed experimental protocols necessary for researchers to rigorously characterize the molecule. By systematically determining its solubility, lipophilicity, pKa, and stability, drug development professionals can make informed decisions regarding its potential as a lead candidate, enabling its advancement from a chemical entity to a potential therapeutic agent.
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